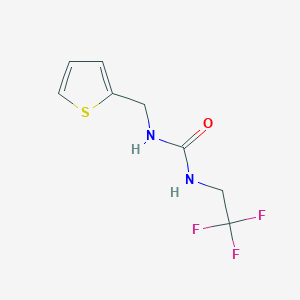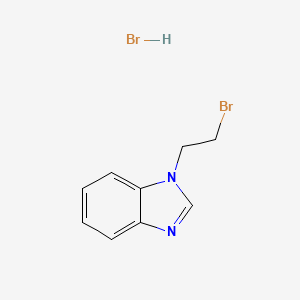![molecular formula C22H17N5O B2548918 5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine CAS No. 339279-55-9](/img/structure/B2548918.png)
5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl, pyridinyl, and methoxyphenyl diazenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 4-phenyl-2-(4-pyridinyl)pyrimidine.
Diazotization and Coupling: The methoxyphenyl group is introduced via a diazotization reaction followed by coupling with the pyrimidine core. This step requires careful control of reaction conditions, including temperature and pH, to ensure the formation of the desired diazenyl linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the diazenyl group, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the pyrimidine core can interact with nucleic acids or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol
Uniqueness
5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
(4-methoxyphenyl)-(4-phenyl-2-pyridin-4-ylpyrimidin-5-yl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O/c1-28-19-9-7-18(8-10-19)26-27-20-15-24-22(17-11-13-23-14-12-17)25-21(20)16-5-3-2-4-6-16/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSXPEQOVJVGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
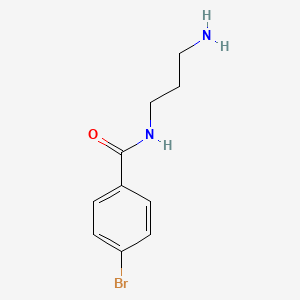
![4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride](/img/structure/B2548837.png)
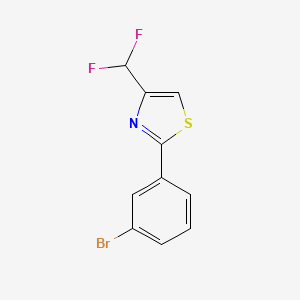
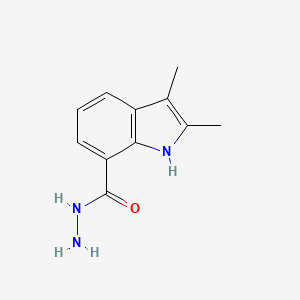
![N-{4-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2548843.png)
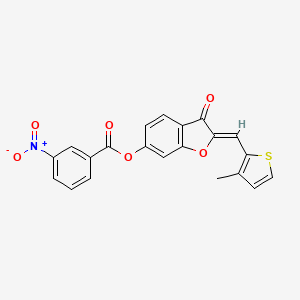
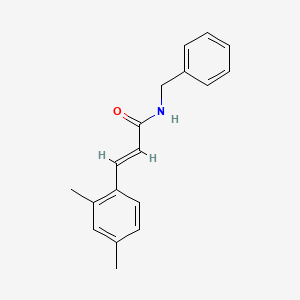
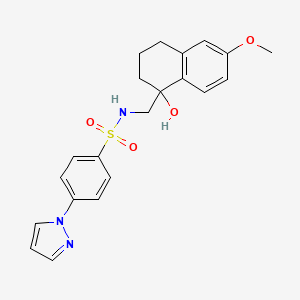
![4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2548851.png)
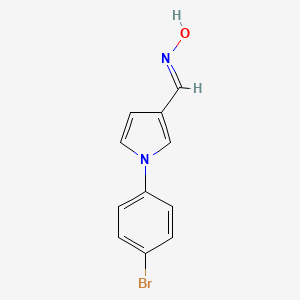
![tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate](/img/structure/B2548853.png)
![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate](/img/structure/B2548856.png)
